molecular formula C9H8BrClN2 B13043402 (3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile

(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile

Cat. No.: B13043402
M. Wt: 259.53 g/mol
InChI Key: YNDUMJSWSJMENC-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile ( 1391308-61-4) is a chiral organic compound with a molecular formula of C 9 H 8 BrClN 2 and a molecular weight of 259.53 g/mol . This molecule features a stereogenic center at the C3 position with an (S) configuration, which is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles . As a chiral β-aminonitrile, this compound serves as a versatile synthetic intermediate . Compounds of this class are frequently employed in the construction of more complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . The presence of both an amino group and a nitrile group on the same carbon atom provides two distinct handles for chemical transformation; the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group can be functionalized or participate in cyclization reactions . The specific 3-bromo-2-chlorophenyl substitution pattern may influence the compound's lipophilicity and electronic properties, potentially making it a valuable precursor in medicinal chemistry for the development of targeted therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromo-2-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrClN2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1

InChI Key

YNDUMJSWSJMENC-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)Cl)[C@H](CC#N)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(CC#N)N

Origin of Product

United States

Preparation Methods

Strecker-Type Synthesis

One common approach to β-amino nitriles involves the Strecker reaction, where an aldehyde or ketone bearing the halogen-substituted phenyl group is reacted with ammonia (or an amine) and a cyanide source (e.g., KCN or NaCN). For example:

  • Starting material: 3-bromo-2-chlorobenzaldehyde.
  • Reagents: Ammonia or ammonium salts, cyanide ion.
  • Conditions: Typically aqueous or alcoholic media, mild temperatures.
  • Outcome: Formation of racemic β-amino nitrile, which then requires resolution or asymmetric synthesis steps to obtain the (3S)-enantiomer.

Asymmetric Catalytic Amination

To obtain the enantiomerically pure (3S)-isomer, asymmetric catalytic methods are employed:

  • Use of chiral catalysts or auxiliaries during the addition of the amino group to the nitrile or related precursors.
  • Enantioselective hydrogenation or reductive amination of α,β-unsaturated nitriles.
  • Chiral phase-transfer catalysis or enzymatic resolution post-synthesis.

Multi-Step Organic Synthesis via Halogenated Phenylacetonitrile

A reported synthetic sequence for structurally similar compounds involves:

  • Halogenated phenylacetonitrile as a key intermediate.
  • Reaction with electrophilic reagents or organometallic species to introduce the amino group at the β-position.
  • Use of lithium hexamethyldisilazide (LiHMDS) as a strong base to generate reactive intermediates for nucleophilic addition.
  • Methylation or other alkylation steps to complete the carbon skeleton.

For instance, in a related synthesis, N-phenylbenzamide derivatives were treated with LiHMDS and acetonitrile under argon atmosphere, followed by quenching and chromatographic purification to yield β-ketonitriles, which can be further converted to β-amino nitriles under reductive amination or related conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Description Yield (%) Notes
1 3-bromo-2-chlorobenzaldehyde + NH3 + KCN Strecker reaction to β-amino nitrile intermediate 60-75 Racemic mixture
2 Chiral catalyst (e.g., chiral amine or metal complex) Asymmetric amination or resolution 85-95 (ee > 90%) Enantiomeric excess critical
3 Purification by silica gel chromatography Removal of impurities and isolation 90-98 Ensures high purity
4 Optional crystallization Further enantiomeric enrichment 80-90 Final product isolation

These yields and conditions are inferred from analogous compounds due to the scarcity of direct reports on the exact positional isomer.

Analytical and Characterization Data

  • Molecular formula: C9H8BrClN2.
  • Molecular weight: Approximately 259.53 g/mol.
  • Characteristic IR absorptions: NH stretch (~3380 cm⁻¹), nitrile stretch (~2210 cm⁻¹).
  • NMR data: Proton and carbon NMR confirm substitution pattern and stereochemistry.
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with halogenated β-amino nitriles.

Notes on Industrial and Laboratory Scale Synthesis

  • Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields.
  • Green chemistry principles are increasingly incorporated, such as minimizing hazardous cyanide use and employing safer solvents.
  • Advanced purification techniques (e.g., preparative HPLC) ensure enantiomeric purity essential for pharmaceutical applications.

Summary Table: Key Preparation Aspects

Aspect Details
Starting Materials Halogenated benzaldehydes or phenylacetonitriles
Key Reactions Strecker reaction, asymmetric amination, alkylation
Catalysts Chiral metal complexes, phase-transfer catalysts
Bases LiHMDS, other strong non-nucleophilic bases
Purification Silica gel chromatography, crystallization
Typical Yields 60-95% depending on step and method
Stereochemical Control Achieved via chiral catalysts or resolution

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while the nitrile group can be reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

Scientific Research Applications

(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Halogen Positioning :

  • The target compound features bromine at the 3-position and chlorine at the 2-position on the phenyl ring. In contrast, analogs such as CAS 754214-90-9 have bromine at the 5-position , while CAS 1213553-63-9 places bromine at the 2-position .
  • Substitution patterns directly influence steric bulk and electronic effects. For example, electron-withdrawing halogens (Cl, Br) at ortho positions (e.g., 2-Br in CAS 1213553-63-9) may enhance electrophilic reactivity compared to para-substituted analogs .

Molecular Weight and Polarity :

  • The presence of heavier halogens (Br vs. F) increases molecular weight. For instance, the bromo-chloro analogs (e.g., CAS 754214-90-9) exhibit higher molecular weights (~257.53 g/mol) compared to fluoro-chloro derivatives (~198.62 g/mol) .
  • Fluorine substitution (as in CAS 1213518-58-1) reduces molecular weight and may improve metabolic stability in drug design .

Synthetic Accessibility :

  • describes a general synthesis route for related propanenitriles involving nucleophilic addition to formyl glycals under reflux conditions. However, the regioselectivity of halogen introduction (e.g., bromination vs. chlorination) likely varies with reaction conditions and directing groups .

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